3-amino-4-(ethylamino)-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(ethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10-7-5-3-4-6-8(7)15-11(14)9(10)12/h3-6,13H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJWHNDPEDHXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=O)OC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 4 Ethylamino 2h Chromen 2 One and Its Precursors
Retrosynthetic Analysis of the 3-amino-4-(ethylamino)-2H-chromen-2-one Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials, which helps in designing a logical forward synthesis. hilarispublisher.com
The primary functional groups in the target molecule are the C3-amino and C4-ethylamino substituents on the coumarin (B35378) scaffold. The most logical disconnections are the carbon-nitrogen (C-N) bonds, as these groups are typically introduced via nucleophilic substitution or related cross-coupling reactions.
A plausible retrosynthetic pathway is as follows:
C-N Bond Disconnections: The C3-amino and C4-ethylamino groups can be disconnected to reveal a precursor with suitable leaving groups at these positions, such as a 3-halo-4-halocoumarin or a related derivative. A particularly versatile intermediate is a 3-bromo-4-trifloxycoumarin acs.org. The differential reactivity of these leaving groups allows for sequential and site-selective substitution.
Lactone Ring Opening: The coumarin lactone can be retrosynthetically opened via hydrolysis to a cis-2-hydroxycinnamic acid derivative, although this is less common as a practical synthetic step. A more synthetically relevant disconnection of the heterocyclic ring points towards a condensation reaction.
Condensation Disconnection: The core coumarin ring is often formed via condensation reactions. Disconnecting the C3-C4 bond and the C2-O1 bond leads back to an ortho-hydroxyaryl ketone or aldehyde and a derivative of malonic acid or acetic acid. For a 3,4-disubstituted scaffold, a common precursor is 4-hydroxycoumarin (B602359) .
This analysis suggests that a forward synthesis would likely involve the initial synthesis of a 4-hydroxycoumarin core, followed by the stepwise introduction of the C4-ethylamino and C3-amino groups.
Based on the retrosynthetic analysis, the following key intermediates and starting materials are identified:
| Molecule Type | Specific Examples | Role |
| Starting Material | 2-Hydroxyacetophenone, Phenol | Aromatic precursor for the coumarin ring |
| Reagent | Diethyl carbonate, Malonic acid | C2 and C3 source for the coumarin ring |
| Key Intermediate | 4-Hydroxycoumarin | Central scaffold for functionalization |
| Activated Intermediate | 3-Bromo-4-chlorocoumarin, 3-Bromo-4-trifloxycoumarin | Precursor for sequential nucleophilic substitution |
| Amine Source | Ethylamine (B1201723), Sodium azide, Ammonia | Reagents for introducing C-N bonds |
Synthesis of Chromen-2-one Core Precursors
The construction of the fundamental coumarin ring system is the foundational step upon which further functionalization depends. The synthesis of 4-hydroxycoumarin is a common starting point for 4-substituted derivatives.
The synthesis of the coumarin ring often begins with an ortho-hydroxylated benzene (B151609) derivative. 2-Hydroxyacetophenone is a key precursor for 4-hydroxycoumarin synthesis. Standard methods for its preparation include:
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester (e.g., phenyl acetate) to a hydroxy aryl ketone using a Lewis acid catalyst. It is a common industrial method for producing mixtures of ortho and para-hydroxyacetophenone.
Acylation of Phenols: Direct Friedel-Crafts acylation of phenols can be challenging due to competing O-acylation. However, specific conditions can favor C-acylation to yield the desired precursors.
While most strategies introduce the C4-substituent after the formation of the coumarin ring, some methods build it in during cyclization. However, for the target molecule, the most direct route involves the post-cyclization functionalization of a 4-hydroxycoumarin intermediate.
The synthesis of 4-hydroxycoumarin itself is efficiently achieved through the condensation of 2-hydroxyacetophenone with a carbonate source, such as diethyl carbonate, in the presence of a strong base like sodium hydride. tandfonline.comnih.gov This intramolecular Claisen condensation followed by cyclization provides the core scaffold in good yields.
| Reaction | Starting Materials | Reagents | Product | Typical Yield |
| 4-Hydroxycoumarin Synthesis | 2-Hydroxyacetophenone, Diethyl carbonate | 60% Sodium hydride in mineral oil, Toluene (B28343) | 4-Hydroxycoumarin | High |
Direct and Indirect Approaches to the this compound Scaffold
With the 4-hydroxycoumarin core in hand, the focus shifts to the regioselective installation of the amino and ethylamino groups at the C3 and C4 positions. A stepwise, indirect approach is generally the most effective and controllable.
A highly efficient strategy relies on creating a di-functionalized intermediate where the leaving groups at C3 and C4 have different reactivities. Palladium-catalyzed cross-coupling reactions of 3-bromo-4-trifloxycoumarin offer a state-of-the-art method for such transformations. acs.org The reactivity order of the (pseudo)halide substituents is established as 4-OTf > 3-Br > 4-OTs, allowing for selective, stepwise reactions. acs.org
Step 1: Preparation of 3-Bromo-4-trifloxycoumarin
Starting from 4-hydroxycoumarin, the C3 position is first brominated using a reagent like N-bromosuccinimide (NBS). The resulting 3-bromo-4-hydroxycoumarin is then converted to the highly reactive triflate by treatment with triflic anhydride (B1165640) (Tf₂O).
Step 2: Site-Selective Substitution at C4
Due to the higher reactivity of the triflate group at C4, it can be selectively displaced first. Reaction of 3-bromo-4-trifloxycoumarin with ethylamine, often under palladium-catalyzed Buchwald-Hartwig amination conditions, would yield 3-bromo-4-(ethylamino)-2H-chromen-2-one .
| Transformation | Starting Material | Reagents/Catalyst | Intermediate Product |
| C4-Amination | 3-Bromo-4-trifloxycoumarin | Ethylamine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 3-Bromo-4-(ethylamino)-2H-chromen-2-one |
Step 3: Introduction of the C3-Amino Group
The final step involves the conversion of the C3-bromo group to an amino group. Several methods are available for this transformation:
Buchwald-Hartwig Amination: A second palladium-catalyzed amination reaction can be performed using an ammonia surrogate or ammonia itself to install the C3-amino group.
Azide-Based Method: A common hydrolysis-free method involves the reaction of the 3-bromocoumarin with sodium azide to form a 3-azidocoumarin intermediate. researchgate.net This azide can then be cleanly reduced to the desired 3-aminocoumarin (B156225) using a reducing agent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation. This two-step process often provides high yields and avoids harsh conditions that could hydrolyze the lactone ring. researchgate.net
| Transformation | Starting Material | Reagents | Final Product |
| C3-Amination (Route A) | 3-Bromo-4-(ethylamino)-2H-chromen-2-one | 1. Sodium azide (NaN₃)2. Triphenylphosphine (PPh₃), H₂O | This compound |
| C3-Amination (Route B) | 3-Bromo-4-(ethylamino)-2H-chromen-2-one | Ammonia source, Pd catalyst, Ligand, Base | This compound |
This stepwise functionalization, leveraging the differential reactivity of leaving groups on the coumarin core, represents a robust and versatile strategy for the synthesis of the target compound, this compound.
Optimization of Reaction Conditions and Yields
The success of any synthetic strategy hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing reaction times and side product formation.
The choice of solvent can significantly influence the rate and outcome of coumarin syntheses. For condensation reactions, polar aprotic solvents like DMF and DMSO can facilitate the dissolution of reactants and stabilize charged intermediates. In contrast, protic solvents like ethanol (B145695) are often used for nucleophilic substitution reactions and can also serve as a reactant in some cases. Solvent-free conditions, sometimes under microwave irradiation, have also been employed to promote greener and more efficient reactions tue.nl.
Temperature is a critical factor. While higher temperatures generally increase reaction rates, they can also lead to decomposition and the formation of undesired byproducts. For instance, in the Knoevenagel condensation, moderate temperatures are often sufficient, whereas cyclization and rearrangement reactions may require heating under reflux tue.nl. The optimal temperature must be determined empirically for each specific reaction step.
Table 2: Representative Solvent Effects on a Hypothetical Nucleophilic Substitution of a 4-Chlorocoumarin with Ethylamine
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | 6 | 75 |
| 2 | Acetonitrile | Reflux | 8 | 68 |
| 3 | Dichloromethane | Room Temp | 24 | 45 |
| 4 | DMF | 80 | 4 | 82 |
Catalysis plays a pivotal role in many synthetic routes to coumarins. Acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids like zinc chloride, are commonly used in Pechmann and Knoevenagel condensations to activate carbonyl groups and promote cyclization. Base catalysts, including piperidine, triethylamine, or potassium carbonate, are often employed to deprotonate active methylene compounds and facilitate nucleophilic additions.
In recent years, a wide array of catalysts, including solid acids, ionic liquids, and metal nanoparticles, have been explored to develop more environmentally benign and efficient protocols. For instance, the use of biogenic ZnO nanoparticles has been reported to catalyze the synthesis of coumarin derivatives. The choice of catalyst can dramatically affect the reaction kinetics, with an optimal catalyst loading leading to a significant reduction in reaction time and an increase in yield.
The isolation and purification of the target compound are crucial for obtaining a high-purity product. Common techniques for the purification of coumarin derivatives include recrystallization and column chromatography.
Recrystallization is an effective method for purifying solid products. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures. Common solvents for recrystallizing coumarins include ethanol, methanol, ethyl acetate (B1210297), and mixtures thereof with water or hexane illinois.edulibretexts.org.
Column chromatography is a versatile technique for separating complex mixtures. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with different polarities.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a critical aspect of modern medicinal chemistry. The goal is to design synthetic routes that are not only efficient in terms of yield but also minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of the coumarin scaffold and its subsequent functionalization to yield this compound can be evaluated through several key green chemistry metrics.
Atom Economy and E-Factor Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
The Environmental Factor (E-Factor) provides a different measure of the environmental impact of a chemical process. It is defined as the total mass of waste generated per unit mass of product. A lower E-factor signifies a greener process with less waste production.
Common synthetic routes to 4-aminocoumarin (B1268506) derivatives often involve multi-step processes that may not be optimized for atom economy. For instance, a typical synthesis might start from a substituted phenol and involve a Pechmann condensation or a Knoevenagel condensation, followed by amination and other functional group manipulations.
Table 1: Theoretical Atom Economy for a Hypothetical Synthesis of a 4-Aminocoumarin Intermediate
| Reactant A (e.g., Substituted Phenol) | Reactant B (e.g., β-Ketoester) | Product (4-Hydroxycoumarin) | Byproduct | Atom Economy (%) |
| C6H5OH (94.11 g/mol ) | C6H10O3 (130.14 g/mol ) | C9H6O2 (146.14 g/mol ) | C2H5OH + H2O | 65.2% |
This is a representative example; actual values would depend on the specific reagents used.
Use of Sustainable Solvents and Reagents
In the context of synthesizing this compound and its precursors, several greener solvent strategies can be considered:
Water: As a solvent, water is non-toxic, non-flammable, and readily available. The development of water-compatible catalytic systems for reactions like the Pechmann condensation to form the coumarin core is an active area of research.
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a promising green solvent alternative. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization.
Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (2-MeTHF), are becoming more common as replacements for petroleum-derived solvents like DMF or NMP.
The selection of reagents is also crucial. For example, replacing hazardous reagents with safer alternatives, or using catalytic amounts of a substance instead of stoichiometric amounts, can significantly improve the green profile of a synthesis. The development of solid acid catalysts to replace corrosive liquid acids in coumarin synthesis is one such example.
Table 2: Comparison of Traditional vs. Green Solvents in Coumarin Synthesis
| Solvent Property | Traditional Solvents (e.g., Toluene, DMF) | Green Solvents (e.g., Water, 2-MeTHF) |
| Source | Petrochemical | Renewable (Water, Biomass) |
| Toxicity | Often high, may be carcinogenic or reprotoxic | Generally low to moderate |
| Environmental Impact | VOC emissions, difficult to treat waste streams | Low environmental persistence, often biodegradable |
| Safety | Often flammable | Higher flash points, non-flammable (water) |
Development of Catalyst-Free or Recyclable Catalyst Systems
Catalysts are essential for many chemical transformations, as they increase the reaction rate and can improve selectivity. However, the use of catalysts also presents challenges, such as the cost of precious metal catalysts and the difficulty of separating them from the reaction mixture, which can lead to product contamination and catalyst loss.
The development of catalyst-free reaction conditions is an ideal green chemistry scenario. This can sometimes be achieved through the use of microwave irradiation or high-pressure conditions, which can accelerate reactions without the need for a catalyst. For instance, some multi-component reactions for the synthesis of heterocyclic compounds, including coumarin derivatives, have been successfully performed under catalyst-free conditions.
Heterogeneous Catalysts: Solid-supported catalysts, such as acids or metals on a solid support (e.g., silica, polymers), can be easily filtered off from the reaction mixture and reused. Examples include the use of Amberlyst-15 or montmorillonite clay as solid acid catalysts for coumarin ring formation.
Magnetic Nanoparticles: Coating a catalyst onto a magnetic nanoparticle core allows for its simple and efficient separation from the reaction medium using an external magnet. This has been applied to various organic transformations.
Homogeneous Recyclable Catalysts: These catalysts are soluble in the reaction medium but can be recovered after the reaction, for example, by temperature- or pH-induced precipitation or by using phase-separable solvent systems like fluorous biphasic systems or ionic liquids.
By focusing on these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, reducing its environmental impact from laboratory-scale research to potential large-scale production.
Spectroscopic Data for this compound Not Found
Following a comprehensive search of available scientific literature and spectral databases, detailed spectroscopic data for the specific chemical compound This compound could not be located.
Despite extensive queries targeting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, no published research or database entries corresponding to this exact molecule were identified. The search included variations of the compound name and targeted requests for 1H NMR, 13C NMR, 2D NMR (COSY, HMQC, HMBC, NOESY), and IR spectral analyses.
The search results did yield spectroscopic information for a variety of structurally related coumarin derivatives. These included compounds with different substitution patterns on the coumarin ring, such as 4-hydroxycoumarins, 3-nitrocoumarins, and coumarins with different amino or alkylamino side chains. However, in strict adherence to the request for information solely on this compound, the data for these related but distinct molecules cannot be used to fulfill the article requirements.
Consequently, the advanced spectroscopic elucidation of this compound, as outlined in the requested article structure, cannot be provided at this time due to the absence of the necessary primary research findings and data.
Advanced Spectroscopic Elucidation of 3 Amino 4 Ethylamino 2h Chromen 2 One Structure
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by 3-amino-4-(ethylamino)-2H-chromen-2-one promotes electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum provides valuable information about the conjugated π-electron system of the molecule.
The core of the molecule, the 2H-chromen-2-one (or coumarin) scaffold, is an aromatic heterocyclic system characterized by an extended network of conjugated π-electrons. This conjugation is the primary determinant of its UV-Vis absorption profile. The electronic spectrum of the parent coumarin (B35378) molecule typically displays absorption bands corresponding to π-π* transitions. cdnsciencepub.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For simple coumarins, these high-energy transitions often result in absorption maxima in the UV region, typically around 310-350 nm. mdpi.com The exact position and intensity of these bands are sensitive to the molecular structure and the solvent environment. researchgate.net
The introduction of substituents onto the coumarin ring can significantly alter the electronic absorption spectrum. The amino (-NH₂) group at the C3 position and the ethylamino (-NHCH₂CH₃) group at the C4 position are potent electron-donating groups (EDGs). These groups function as auxochromes, which, when attached to a chromophore (the coumarin ring), modify the wavelength and intensity of the absorption bands. youtube.comnih.gov
Both the amino and ethylamino groups possess lone pairs of electrons on their nitrogen atoms, which can be delocalized into the π-system of the coumarin ring through resonance. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Consequently, less energy is required to induce the π-π* transition, resulting in a shift of the absorption maximum to a longer wavelength. This phenomenon is known as a bathochromic shift or red shift. nih.gov Therefore, it is anticipated that this compound will exhibit absorption maxima at significantly longer wavelengths compared to the unsubstituted coumarin, likely extending into the near-visible or visible region of the electromagnetic spectrum. This shift is characteristic of coumarins bearing strong electron-donating groups. mdpi.com
| Compound | Key Substituents | Expected λmax Range (nm) | Primary Electronic Transition |
|---|---|---|---|
| 2H-Chromen-2-one (Coumarin) | None | ~310 - 350 nm | π-π |
| This compound | -NH₂ (C3), -NH(Et) (C4) | > 370 nm (Predicted) | π-π (Intramolecular Charge Transfer) |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule, thereby confirming its molecular formula. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy.
For this compound, the molecular formula is C₁₁H₁₄N₂O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, can measure this mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula. benthamopenarchives.com
The analysis of the isotopic pattern further corroborates the elemental composition. The presence of isotopes like ¹³C results in small peaks (M+1, M+2, etc.) following the main monoisotopic peak. The relative abundances of these isotopic peaks are characteristic of the number of carbon atoms and other elements in the molecule, allowing for confident validation of the molecular formula C₁₁H₁₄N₂O₂.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Theoretical Monoisotopic Mass [M] | 206.10553 u |
| Theoretical m/z of Protonated Ion [M+H]⁺ | 207.11295 u |
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. unito.ityoutube.com The fragmentation pattern is like a molecular fingerprint, revealing the connectivity of atoms and the stability of different substructures.
For coumarin derivatives, a characteristic fragmentation pathway involves the loss of carbon monoxide (CO) from the pyrone ring, leading to the formation of a stable benzofuran-type ion. benthamopen.comnih.govnih.gov For this compound, several key fragmentation pathways can be postulated:
Loss of CO: The initial loss of a CO molecule (28 Da) from the lactone is a common fragmentation for coumarins. nih.gov
Cleavage of the Ethyl Group: Fragmentation of the ethylamino side chain, such as the loss of an ethyl radical (•CH₂CH₃, 29 Da) or ethene (CH₂=CH₂, 28 Da), is highly probable.
Combined Losses: Sequential losses, such as the loss of CO followed by cleavage of the side chain, can also be expected, providing further structural confirmation.
Analyzing the exact masses of these fragment ions via HRMS/MS allows for the determination of their elemental compositions, enabling the confident proposal of fragmentation mechanisms and verification of the compound's structure. kobv.de
| Precursor Ion [M+H]⁺ m/z | Plausible Neutral Loss | Predicted Fragment Ion m/z | Plausible Fragment Structure |
|---|---|---|---|
| 207.11 | CO (Carbon Monoxide) | 179.12 | Benzofuran core with substituents |
| 207.11 | C₂H₄ (Ethene) | 179.09 | Coumarin core with -NH₂ at C3 and C4 |
| 179.12 | C₂H₄ (Ethene) | 151.09 | Fragment from sequential loss |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While spectroscopic methods provide information about connectivity and electronic structure, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density and, thus, atomic positions.
For a molecule like this compound, which is achiral, the primary insights from X-ray crystallography would be into its conformation and intermolecular interactions. The analysis would unequivocally confirm:
Planarity: The degree of planarity of the fused bicyclic coumarin ring system. wikipedia.org
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into electron delocalization and steric strain.
Conformation of Substituents: The spatial orientation (conformation) of the ethylamino group relative to the coumarin ring. libretexts.orgnih.gov Steric hindrance between the substituents at the C3 and C4 positions would likely influence this conformation.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., between the amino groups of one molecule and the carbonyl oxygen of a neighboring molecule) and π-π stacking, which govern the solid-state properties of the material.
Although a crystal structure for this specific compound is not publicly available, analysis of related substituted coumarins suggests that the core ring system would be largely planar, with the substituent atoms lying close to this plane.
Single Crystal Growth and Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer. The instrument then bombards the crystal with X-rays, and the resulting diffraction pattern is recorded on a detector. Key parameters recorded during data collection include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the intensity of a large number of reflections. This data forms the basis for determining the precise arrangement of atoms within the crystal lattice.
While specific data for the target compound is unavailable, for related coumarin derivatives, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. nih.govnih.gov The choice of X-ray radiation, such as Cu Kα or Mo Kα, is also a critical experimental parameter. nih.govnih.gov
Crystal Structure Determination and Analysis of Intermolecular Interactions
The determination of the crystal structure from the collected diffraction data involves solving the "phase problem" and subsequent refinement of the atomic positions and displacement parameters. Software programs like SHELXT and SHELXL are commonly used for structure solution and refinement. researchgate.netscispace.com The quality of the final structure is assessed by parameters such as the R-factor (Rgt(F)), the weighted R-factor (wRref(F²)), and the goodness-of-fit (S). nih.govnih.gov
A crucial aspect of crystal structure analysis is the examination of intermolecular interactions, which govern the packing of molecules in the crystal. These non-covalent interactions can include hydrogen bonds, π–π stacking, and C–H⋯π interactions. nih.govnih.govnih.gov For instance, in the crystal structures of similar coumarin derivatives, hydrogen bonds often play a significant role in forming one-, two-, or three-dimensional networks. scispace.comnih.gov The presence of amino and ethylamino groups in this compound suggests a high likelihood of N–H⋯O or N–H⋯N hydrogen bonds, which would be key in its crystal packing. The aromatic coumarin core also provides the potential for π–π stacking interactions. nih.govnih.gov
Interactive Data Table: Representative Crystal Data for Coumarin Derivatives
Since data for the specific title compound is not available, the following table presents representative crystallographic data for structurally related coumarin compounds to illustrate the typical parameters reported.
| Parameter | 3-[2-(4-methylphenyl)ethynyl]-2H-chromen-2-one nih.gov | 3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one nih.gov | 3-nitro-4-(p-tolylamino)-2H-chromen-2-one researchgate.net |
| Chemical Formula | C₁₈H₁₂O₂ | C₁₂H₇BrN₂O₂S | C₁₆H₁₂N₂O₄ |
| Formula Weight | 260.28 | 323.17 | 296.26 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/n | P2₁/c | P-1 |
| a (Å) | 8.4695 (2) | 7.031 (4) | 10.7105 (5) |
| b (Å) | 10.6759 (2) | 13.804 (8) | 11.2685 (5) |
| c (Å) | 14.5208 (2) | 12.453 (7) | 13.0145 (6) |
| α (°) | 90 | 90 | 99.292 (4) |
| β (°) | 98.093 (2) | 90.047 (9) | 109.607 (4) |
| γ (°) | 90 | 90 | 96.771 (4) |
| Volume (ų) | 1299.89 (4) | 1208.6 (12) | 1435.01 (12) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 100 | 290 | 295 (2) |
| Rgt(F) | 0.038 | 0.034 | 0.0427 |
| wRref(F²) | 0.105 | 0.090 | 0.1124 |
Conformational Analysis and Torsional Angles
Conformational analysis reveals the three-dimensional arrangement of a molecule, which is crucial for understanding its chemical reactivity and biological activity. For molecules with rotatable bonds, such as the ethylamino group in the target compound, multiple conformations may exist. The specific conformation adopted in the solid state is determined by a combination of intramolecular steric and electronic effects, as well as intermolecular packing forces.
The conformation is quantitatively described by torsional angles (also known as dihedral angles). For this compound, key torsional angles would describe the orientation of the ethylamino group relative to the coumarin ring. For example, the C3–C4–N–C(ethyl) torsional angle would be of significant interest.
Interactive Data Table: Representative Torsional Angles in Coumarin Derivatives
This table illustrates the types of torsional angles reported in the literature for related compounds, highlighting the conformational flexibility.
| Compound | Torsional Angle | Value (°) |
| 3-nitro-4-(p-tolylamino)-2H-chromen-2-one (Molecule A) scispace.com | C4—C3—N1—O3 (nitro group) | 131.55(17) |
| 3-nitro-4-(p-tolylamino)-2H-chromen-2-one (Molecule A) scispace.com | C4—N2—C9—C10 (p-tolylamino group) | –46.8(2) |
| 3-nitro-4-(p-tolylamino)-2H-chromen-2-one (Molecule B) scispace.com | C4—C3—N1—O3 (nitro group) | –141.34(15) |
| 3-nitro-4-(p-tolylamino)-2H-chromen-2-one (Molecule B) scispace.com | C4—N2—C9—C10 (p-tolylamino group) | 37.7(2) |
| 3-(2-Methylamino-1,3-thiazol-4-yl)-2H-chromen-2-one nih.gov | Dihedral angle between 2H-chromene and thiazole (B1198619) rings | 3.47 (5) |
| 3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one nih.gov | Dihedral angle between coumarin and thiazole rings | 12.9 (1) |
Chemical Reactivity and Derivatization of 3 Amino 4 Ethylamino 2h Chromen 2 One
Predicted Reactivity of the C3-Amino Group
The amino group at the C3 position is analogous to other 3-aminocoumarin (B156225) systems. Its nucleophilicity is influenced by the adjacent carbonyl group of the lactone ring.
It is anticipated that the C3-amino group would readily undergo acylation and sulfonylation reactions when treated with appropriate acylating or sulfonylating agents. These reactions would lead to the formation of the corresponding amides and sulfonamides, respectively.
Table 1: Predicted Acylation and Sulfonylation Reactions of the C3-Amino Group
| Reagent | Predicted Product Structure | Product Name |
| Acetyl chloride | N-(4-(ethylamino)-2-oxo-2H-chromen-3-yl)acetamide | |
| Benzoyl chloride | N-(4-(ethylamino)-2-oxo-2H-chromen-3-yl)benzamide | |
| p-Toluenesulfonyl chloride | N-(4-(ethylamino)-2-oxo-2H-chromen-3-yl)-4-methylbenzenesulfonamide |
These transformations are standard for primary aromatic amines and are expected to proceed under typical reaction conditions, likely in the presence of a base to neutralize the acid byproduct.
The primary amino group at C3 is a candidate for diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt would be a versatile intermediate. While potentially unstable, it could be used in subsequent coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. The coupling reactions of diazotized 3-aminothieno[3,4-c]coumarins have been investigated, suggesting that similar reactivity could be expected for the title compound. researchgate.net
The C3-amino group is expected to undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically catalyzed by an acid or base. Further intramolecular cyclization of these intermediates could potentially lead to the formation of more complex heterocyclic systems fused to the coumarin (B35378) core, a common strategy in the synthesis of diverse bioactive molecules. For instance, the condensation of 3-aminocoumarin derivatives with dicarbonyl compounds is a known route to various fused heterocycles.
Predicted Transformations Involving the C4-Ethylamino Group
The secondary ethylamino group at the C4 position presents its own set of potential chemical transformations, distinct from the C3-primary amine.
The nitrogen atom of the C4-ethylamino group is nucleophilic and could be susceptible to alkylation and arylation reactions. Treatment with alkyl halides or aryl halides (under appropriate catalytic conditions, such as Buchwald-Hartwig amination) would be expected to yield the corresponding tertiary amine derivatives. The synthesis of 4-(4-aminophenyl)morpholine-3-one substituted coumarin derivatives via nucleophilic substitution highlights the reactivity of the C4 position in related systems. asianpubs.org
Table 2: Predicted Alkylation and Arylation Reactions of the C4-Ethylamino Group
| Reagent | Predicted Product Structure | Product Name |
| Methyl iodide | 3-amino-4-(ethyl(methyl)amino)-2H-chromen-2-one | |
| Benzyl bromide | 3-amino-4-(benzyl(ethyl)amino)-2H-chromen-2-one |
Cyclization Reactions with Bifunctional Reagents
The presence of two proximate amino groups in 3-amino-4-(ethylamino)-2H-chromen-2-one provides a reactive di-nucleophilic site for the construction of fused heterocyclic rings. The reaction with various bifunctional electrophiles leads to the formation of novel polycyclic coumarin derivatives.
The general reactivity of aminocoumarins serves as a strong precedent for the behavior of this compound. For instance, 3-aminocoumarins and 4-aminocoumarins are well-established precursors for synthesizing fused pyrrolocoumarins through reactions with reagents like aryl glyoxal (B1671930) monohydrates. rsc.org In these reactions, the amino group acts as a nucleophile, initiating a cascade of events leading to the formation of a new five-membered ring fused to the coumarin core. It has been noted that the solvent can play a crucial role in directing the reaction pathway. For example, in the reaction of 3-aminocoumarin with glyoxal, a non-polar solvent like toluene (B28343) can favor intramolecular cyclization to yield a hydroxylated pyrrolocoumarin, while a polar solvent like ethanol (B145695) can promote the involvement of a second molecule of aminocoumarin. rsc.org
Similarly, 4-aminocoumarin (B1268506) derivatives react with ninhydrin (B49086) under microwave irradiation to yield dihydrochromenoindeno[1,2-b]pyrroles. mdpi.com This reaction proceeds via nucleophilic addition of the 4-amino group to a carbonyl group of ninhydrin, followed by cyclization. mdpi.com These examples highlight the potential of the vicinal diamino functionality in this compound to react with diketones, keto-esters, and other bifunctional electrophiles to generate a variety of fused heterocyclic systems. The ethylamino group at the C4 position is expected to influence the nucleophilicity and steric environment of the reaction center, potentially affecting reaction rates and product distributions compared to unsubstituted 3,4-diaminocoumarins.
Reactivity of the Chromen-2-one Lactone Ring
The α,β-unsaturated lactone, or pyran-2-one, ring is a defining feature of the coumarin scaffold and is susceptible to both nucleophilic and electrophilic attacks.
Nucleophilic Attack and Ring Opening Reactions (e.g., Hydrolysis)
The synthesis of 3-aminocoumarins sometimes involves the hydrolysis of an intermediate N-acetyl derivative under acidic conditions, which demonstrates the stability of the amino group under conditions that can promote lactone cleavage. researchgate.net However, harsh basic conditions could potentially lead to more complex reactions involving the amino substituents as well. The presence of the electron-donating amino groups at the C3 and C4 positions would be expected to increase the electron density of the pyrone ring, potentially making the lactone carbonyl less electrophilic and thus slightly more resistant to nucleophilic attack compared to unsubstituted coumarin.
Electrophilic Aromatic Substitution on the Benzo Ring
The benzene (B151609) ring of the coumarin system can undergo electrophilic aromatic substitution, and the position of substitution is directed by the existing substituents. nih.gov The coumarin nucleus itself, without strongly activating groups, is generally not highly reactive towards electrophilic attack. However, the presence of the 3-amino and 4-ethylamino groups dramatically changes this.
Both the amino (-NH₂) and ethylamino (-NHEt) groups are powerful activating groups and are ortho, para-directors for electrophilic aromatic substitution. rsc.orglibretexts.org This is due to their ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution process. libretexts.org The lone pair of electrons on the nitrogen atoms can be delocalized into the benzene ring, increasing the nucleophilicity at the positions ortho and para to the point of attachment.
Cycloaddition Reactions (e.g., [4+2] Diels-Alder)
The α,β-unsaturated double bond within the pyrone ring of coumarin derivatives can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.org More commonly, coumarin derivatives can be designed to act as dienes. For a coumarin to function as a diene, it typically requires the presence of an exocyclic double bond, often at the 3-position. researchgate.net
While this compound itself is not a classic diene for a standard Diels-Alder reaction, it can be chemically modified to introduce the necessary diene functionality. For example, derivatization of the amino groups could lead to structures capable of undergoing cycloaddition.
Alternatively, the double bond of the pyrone ring can act as a dienophile. The reactivity in such reactions is influenced by the electronic nature of the coumarin. The electron-donating amino groups at C3 and C4 would increase the electron density of the C3-C4 double bond, making it a more electron-rich dienophile. This would favor reactions with electron-deficient dienes. There are reports of coumarin derivatives participating in Diels-Alder reactions with various dienophiles, leading to the formation of complex polycyclic structures. mdpi.comlibretexts.org For instance, coumarin derivatives have been shown to react with maleic anhydride (B1165640) and acrylonitrile. libretexts.org
Regioselectivity and Stereoselectivity in Derivatization
The presence of multiple reactive sites and the potential for creating new stereocenters make the study of regioselectivity and stereoselectivity in the derivatization of this compound a critical aspect of its chemistry.
Directing Effects of Existing Substituents
As discussed in the context of electrophilic aromatic substitution (see 4.3.2), the amino and ethylamino groups are strong ortho, para-directing groups. rsc.orglibretexts.org Their influence on the regioselectivity of reactions on the benzo ring is significant. The ethylamino group is slightly more electron-donating than the amino group due to the inductive effect of the ethyl group, which could lead to a preference for substitution at positions more strongly influenced by the C4 substituent. Steric hindrance from the ethyl group might also play a role in directing incoming electrophiles away from its immediate vicinity.
In cyclization reactions involving the two amino groups, the relative nucleophilicity and steric accessibility of the 3-amino and 4-ethylamino groups will determine the initial site of attack by a bifunctional reagent, thereby dictating the regiochemical outcome of the cyclization. For example, in reactions with unsymmetrical bifunctional electrophiles, two different regioisomers of the resulting fused heterocycle could potentially be formed.
In reactions where new stereocenters are formed, such as in certain cycloaddition or addition reactions, the existing planar, but not perfectly flat, coumarin ring system can influence the stereochemical outcome. The approach of reagents can be directed to one face of the molecule over the other, leading to diastereoselectivity.
Stereochemical Outcomes of New Chirality Centers
The introduction of new chirality centers in derivatives of this compound can lead to the formation of stereoisomers, namely enantiomers and diastereomers. The stereochemical outcome of such reactions is highly dependent on the nature of the reactants, the reaction conditions, and the presence of chiral catalysts or auxiliaries. While specific studies on the stereoselective reactions of this compound are not extensively documented, the principles of asymmetric synthesis and diastereoselective reactions observed in analogous coumarin systems can provide valuable insights.
Reactions that can introduce new chiral centers include alkylation, addition to carbonyls, and cycloadditions, among others. For instance, if the exocyclic amino group at the C4 position were to react with an electrophile containing a chiral center, or if a reaction at another part of the molecule created a new stereocenter, the inherent chirality of the starting material or the influence of a chiral environment would dictate the stereochemical course.
In the broader context of coumarin chemistry, diastereoselective syntheses have been achieved in various reactions. For example, intramolecular Diels-Alder reactions of coumarin derivatives have been shown to proceed with remarkable diastereoselectivity, leading to the formation of multiple new stereogenic centers with high control. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions involving coumarin-based substrates can also exhibit high diastereoselectivity. researchgate.net
Furthermore, enantioselective synthesis of coumarin derivatives has been successfully achieved using chiral catalysts. For instance, the asymmetric inverse-electron-demand hetero-Diels-Alder reaction between o-quinone methides and azlactones to produce dihydrocoumarins has been catalyzed by a chiral N,N′-dioxide–Sc(III) complex, yielding products with excellent enantioselectivities and diastereoselectivities. rsc.org Organocatalysis has also been employed for the enantioselective synthesis of various coumarin derivatives, including 3,4-dihydrocoumarins and cyclopropa[c]coumarins. beilstein-journals.org These examples highlight the potential for controlling the stereochemistry of new chiral centers in derivatives of this compound through the use of appropriate chiral methodologies.
The stereochemical configuration of the resulting products is typically determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy (e.g., using chiral shift reagents or through the analysis of coupling constants), and chiral high-performance liquid chromatography (HPLC).
Synthesis of Analogs and Conjugates
The amino groups at the C3 and C4 positions of this compound serve as versatile handles for chemical modification, allowing for the synthesis of a wide array of analogs and conjugates. These modifications can be used to introduce reporter groups for analytical purposes or to build larger polymeric or supramolecular structures.
Introduction of Reporter Groups or Tags
The inherent fluorescence of the coumarin scaffold makes its derivatives, including this compound, attractive candidates for the development of fluorescent probes. The amino functionalities provide convenient points for the covalent attachment of various reporter groups or tags.
Fluorescent Labeling: Aminocoumarin derivatives are widely used as fluorescent labels for biomolecules such as proteins and nucleic acids. nih.govresearchgate.net The primary or secondary amino groups of this compound can be reacted with a variety of reagents to introduce fluorescent tags. For instance, reaction with activated esters (e.g., N-hydroxysuccinimide esters) or isothiocyanates of other fluorophores can create dual-labeled probes. The choice of labeling reagent depends on the desired photophysical properties of the final conjugate. researchgate.net
The amino groups can also be modified to create environmentally sensitive probes, where the fluorescence properties (e.g., emission wavelength, quantum yield, and lifetime) change in response to the polarity or viscosity of the local environment. researchgate.net
| Labeling Reagent Type | Reactive Group on Label | Functional Group Targeted on Coumarin | Resulting Linkage | Reference |
| Succinimidyl Esters | N-Hydroxysuccinimide (NHS) ester | Primary/Secondary Amine | Amide | researchgate.net |
| Isothiocyanates | Isothiocyanate (-NCS) | Primary Amine | Thiourea | researchgate.net |
| Sulfonyl Chlorides | Sulfonyl chloride (-SO2Cl) | Primary/Secondary Amine | Sulfonamide | researchgate.net |
This table is interactive. Users can sort and filter the data based on the labeling reagent type.
Biotinylation and Other Tags: Besides fluorescent tags, other reporter groups can be introduced. For example, biotin (B1667282) can be conjugated to the amino groups, allowing for subsequent detection or purification using streptavidin-based affinity systems. The synthesis of such conjugates typically involves the reaction of the aminocoumarin with an activated biotin derivative, such as biotin-NHS ester.
Formation of Polymeric or Supramolecular Assemblies
The coumarin moiety and the reactive amino groups of this compound can be exploited to create novel polymeric materials and supramolecular assemblies with interesting photophysical and photochemical properties.
Polymeric Assemblies: Coumarin-containing polymers have attracted significant attention due to their photoresponsive properties. rsc.orgnih.gov The coumarin unit can undergo a reversible [2+2] photocycloaddition reaction upon irradiation with UV light, leading to the formation of cyclobutane (B1203170) dimers. nih.gov This photoreversible dimerization can be used for the cross-linking of polymers, the development of self-healing materials, and the creation of shape-memory polymers. nih.gov
This compound could potentially be incorporated into a polymer backbone or as a pendant group. For instance, the amino groups could be used to initiate polymerization or to react with a pre-formed polymer containing reactive functional groups. The resulting coumarin-functionalized polymers could exhibit the characteristic photoreversible properties of the coumarin chromophore. nih.govresearchgate.net
Supramolecular Assemblies: Supramolecular chemistry offers a powerful approach to construct well-defined nanostructures through non-covalent interactions. Coumarin derivatives have been utilized as building blocks for the formation of various supramolecular assemblies, driven by interactions such as hydrogen bonding, π-π stacking, and host-guest interactions. nih.govfrontiersin.orgnih.gov
The structure of this compound, with its hydrogen bond donors (amino groups) and acceptors (carbonyl group), as well as its aromatic system, makes it a suitable candidate for participating in supramolecular self-assembly. For example, it could form predictable hydrogen-bonding motifs with itself or with other complementary molecules. nih.gov
Furthermore, coumarin derivatives can be encapsulated within macrocyclic hosts like cyclodextrins or self-assembled coordination cages. frontiersin.orgnih.goviaea.org Such host-guest complexation can modulate the photophysical properties of the coumarin guest and can be used to control its reactivity or to construct more complex supramolecular architectures. nih.goviaea.org The synthesis of functionalized coumarins can be catalyzed within the confined space of a self-assembled cage, demonstrating the potential for supramolecular catalysis in the derivatization of such compounds. iaea.orgresearchgate.net
| Assembly Type | Driving Interaction/Method | Potential Application | Relevant Findings for Coumarins | Reference |
| Polymeric | Photodimerization of coumarin | Self-healing materials, shape-memory polymers | Reversible [2+2] cycloaddition of coumarin moieties in a polymer matrix. | nih.gov |
| Supramolecular | Hydrogen bonding, π-stacking | Organic molecular solids, crystal engineering | Predictable self-assembly of 7-(diethylamino)coumarin derivatives. | nih.gov |
| Host-Guest Complex | Encapsulation in macrocycles | Modulation of photophysical properties, controlled reactivity | Encapsulation of coumarin dyes in cyclodextrins and coordination cages. | frontiersin.orgnih.goviaea.org |
This table is interactive, allowing users to explore different assembly types and their characteristics.
Computational and Theoretical Investigations of 3 Amino 4 Ethylamino 2h Chromen 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
No published studies were found that specifically report the optimized molecular geometry or the detailed electronic structure of 3-amino-4-(ethylamino)-2H-chromen-2-one using Density Functional Theory (DFT). Such a study would typically involve calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) to determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. semanticscholar.org
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
There is no specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap between HOMO and LUMO is also a key indicator of chemical stability. ut.ac.irresearchgate.net
Electrostatic Potential Surfaces and Charge Distribution Analysis
A molecular electrostatic potential (MEP) map for this compound has not been published. MEP analysis is used to visualize the charge distribution on a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which is important for predicting intermolecular interactions. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)
While experimental characterization data exists for structurally similar compounds, such as 3-(Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives chimicatechnoacta.ru, theoretical predictions of spectroscopic parameters (NMR, UV-Vis) for this compound are not available in the literature. Theoretical calculations, often using methods like GIAO for NMR, can help in the assignment of experimental spectra. researchgate.net
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecules over time.
Solvent Effects on Molecular Behavior
The molecular behavior of chromen-2-one derivatives, including this compound, can be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of a substance's UV-visible absorption or emission spectra upon a change in solvent polarity. mdpi.com These changes are indicative of differential solvation of the ground and excited states of the molecule.
For molecules with intramolecular charge transfer (ICT) characteristics, such as those containing both electron-donating (e.g., amino groups) and electron-withdrawing (e.g., carbonyl group of the lactone ring) moieties, the effect of solvent polarity is often pronounced. mdpi.com An increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption and fluorescence spectra, which signifies that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. mdpi.com
Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT) combined with a solvent model like the Polarization Continuum Model (PCM), are used to investigate these effects. primescholars.commdpi.com These studies calculate the electronic transition energies in various solvents, helping to elucidate the nature of the excited states and the extent of charge transfer. For instance, studies on related flavonoid derivatives have shown that increasing solvent polarity can lead to a redshift in the maximum absorption peak, confirming the influence of the solvent on photoexcitation behavior. mdpi.com The Lippert-Mataga, Bakshiev, and other related equations can be used to estimate the change in dipole moment upon excitation from experimental solvatochromic data, providing quantitative insight into the charge redistribution. nih.gov
The following table illustrates the solvatochromic effects on a related compound, 2-chloro-3-ethylamino-1,4-naphthoquinone, showing how absorption maxima can shift with solvent polarity. nih.gov Similar effects would be anticipated for this compound due to its analogous electronic structure.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λmax, nm) |
| Cyclohexane | 2.02 | 1.4262 | 450 |
| Dioxane | 2.21 | 1.4221 | 460 |
| Chloroform | 4.81 | 1.4459 | 468 |
| Ethyl Acetate (B1210297) | 6.02 | 1.3724 | 465 |
| Acetone | 20.7 | 1.3587 | 466 |
| Ethanol (B145695) | 24.55 | 1.3614 | 470 |
| Acetonitrile | 37.5 | 1.3442 | 462 |
| Dimethylformamide | 38.3 | 1.4305 | 475 |
Docking Studies with Relevant Biological Macromolecules (Enzymes, Receptors, DNA)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or macromolecule) to form a stable complex. amazonaws.com For this compound, docking studies can provide valuable insights into its potential interactions with various biological macromolecules like enzymes, receptors, or DNA. nih.govmdpi.com
Docking algorithms explore the conformational space of the ligand within the binding site of a macromolecule and calculate a score, often expressed as binding energy (e.g., in kcal/mol), to rank the predicted binding poses. amazonaws.com A lower binding energy generally indicates a more stable ligand-receptor complex. For example, in docking studies of coumarin-thiourea derivatives with acetylcholinesterase (AChE), the most potent inhibitors showed the lowest binding energies. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target macromolecule, defining a "grid box" that encompasses the active site, and running the docking simulation using software like AutoDock or MOE. mdpi.comfrontiersin.org The output provides a set of possible binding modes and their corresponding interaction energies, which helps in identifying the most plausible interaction geometry. researchgate.net
Analysis of the best-ranked docking poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov For instance, docking studies of coumarin (B35378) derivatives with the anti-apoptotic protein Bcl-2 have identified key interactions that stabilize the complex. frontiersin.org Similarly, studies on chromene-based inhibitors of cholinesterases have shown that the tricyclic coumarin moiety can form crucial π-π stacking interactions with aromatic residues like Tryptophan (Trp) or Phenylalanine (Phe) in the active site gorge. nih.gov Hydrogen bonds are frequently observed between the polar groups of the ligand (like the amino and carbonyl groups in this compound) and residues in the binding pocket. researchgate.net Identifying these key residues is fundamental for understanding the basis of molecular recognition.
The table below summarizes typical interactions observed in docking studies of various coumarin derivatives with different biological targets, illustrating the types of interactions that could be predicted for this compound.
| Coumarin Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Coumarin-Thiourea Hybrids | Acetylcholinesterase (AChE) | Tyr334, Tyr121, Trp84 | π-π stacking, Hydrogen bonds |
| 4-Phenylpiperazine Coumarins | Acetylcholinesterase (AChE) | Trp279, Phe330 | π-π stacking |
| Dihalo-substituted Coumarins | BACE1 | Asp32, Asp228 | Hydrogen bonds |
| Coumarin-based CORMs | Bcl-2 | Phe105, Tyr101 | Hydrophobic, π-π stacking |
| Diaminochromenes | DNA | - | Intercalation |
When the 3D structure of a biological target is unknown, ligand-based drug design strategies become essential. jubilantbiosys.com Pharmacophore modeling is a cornerstone of this approach. A pharmacophore represents the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to be recognized by a specific macromolecule. dovepress.com
This model is generated by superimposing a set of known active molecules and extracting their common chemical features. dovepress.comresearchgate.net The resulting pharmacophore hypothesis can then be used as a 3D query to screen virtual libraries for new molecules with different chemical scaffolds but the correct spatial arrangement of features. dovepress.commdpi.com For a series of chromen-2-ones including this compound, a pharmacophore model could be developed based on their shared structural features, such as the aromatic ring system, the hydrogen bond accepting lactone carbonyl, and the hydrogen bond-donating amino groups at positions 3 and 4. This model would serve as a blueprint for designing novel derivatives with potentially enhanced affinity for a given target. jocpr.com
QSAR (Quantitative Structure-Activity Relationship) Analysis for Related Chromen-2-ones
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their measured activity. nih.gov These models are valuable for predicting the activity of newly designed, unsynthesized compounds.
The first step in QSAR analysis is to calculate a set of molecular descriptors for each compound in a training set. mdpi.com These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be classified into several categories:
Electronic Descriptors: These describe the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and dipole moment. mdpi.comresearchgate.net
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. nih.gov
Geometrical Descriptors: These are 3D descriptors related to the molecule's conformation and surface area. nih.gov
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and molar refractivity. nih.govmdpi.com
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a model that correlates a selection of these descriptors with the observed in vitro activity (e.g., IC₅₀ values for enzyme inhibition). nih.govmdpi.com For example, a QSAR study on the antioxidant activity of 4-hydroxy-chromen-2-one derivatives found that descriptors like HOMO and LUMO energies, and atomic charges were significantly correlated with the activity. mdpi.com Another study on chromene-chalcone hybrids identified topological and geometrical parameters as important for their activity profile. nih.gov
The following table presents examples of descriptors used in QSAR models for various chromen-2-one derivatives and the properties they represent. A similar approach could be applied to a series of analogs of this compound to develop predictive activity models.
| Descriptor Type | Example Descriptor | Property Represented |
| Electronic | HOMO Energy | Electron-donating ability |
| Electronic | LUMO Energy | Electron-accepting ability |
| Physicochemical | logP | Lipophilicity/hydrophobicity |
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Topological | Wiener Index | Molecular branching |
| Geometrical | Molecular Surface Area | 3D size and shape |
A validated QSAR model for a series of chromen-2-ones can then be used to predict the in vitro activity of new derivatives based solely on their calculated descriptors, thereby guiding synthetic efforts toward more potent compounds. nih.govresearchgate.net
Predictive Modeling for Undiscovered Analogs (based on existing in vitro data, not clinical)
Predictive modeling, utilizing existing in vitro data, is a powerful tool in medicinal chemistry for the rational design of undiscovered analogs with potentially enhanced biological activities. This approach relies on the establishment of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of compounds with their biological effects. For derivatives of the this compound scaffold, a variety of in vitro studies on related coumarin compounds provide the foundational data for such predictive models.
Research into coumarin derivatives has revealed a broad spectrum of in vitro activities, which can be leveraged for predictive modeling. For instance, various analogs have been synthesized and evaluated for their cytotoxic, antifungal, anticoagulant, and enzyme inhibitory properties.
A study on coumarin-based imines/enamines involved their synthesis and in vitro evaluation as cytotoxic agents against MCF-7 and A549 cancer cell lines. nih.gov Computational studies using Density Functional Theory (DFT) were also performed to investigate their conformational and geometrical aspects, suggesting that these compounds predominantly exist in the (E)-enamine form. nih.gov The 4-chlorobenzyl analog of one such derivative was identified as a potent and selective cytotoxic agent. nih.gov
In another research avenue, novel 3-(1-aminoethylidene)chroman-2,4-diones and 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones were synthesized and evaluated for their in vivo anticoagulant activity. nih.gov Molecular docking studies were employed to understand their interaction with the active site of the vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the vitamin K cycle. nih.gov These studies helped in the development of a 3D pharmacophore model for anticoagulant activity. nih.gov
Furthermore, a series of 4-amino coumarin derivatives were designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs) with antifungal activity. mdpi.com In vitro testing against several plant pathogenic fungi revealed that some compounds displayed excellent broad-spectrum antifungal activity. mdpi.com Molecular docking studies indicated that these compounds could bind to the active site of SDH, forming key interactions with amino acid residues like TYR58. mdpi.com
The inhibitory potential of coumarin derivatives has also been explored against other enzymes. For example, 3-((N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC) and its analogs were investigated as inhibitors of class II myosins. nih.gov Several analogs with aromatic side arms demonstrated improved potency and selectivity for skeletal myosin over cardiac myosin. nih.gov Molecular docking studies suggested that these compounds bind to the same site on myosin as the known inhibitor blebbistatin. nih.gov
These examples of in vitro data and associated computational analyses for various coumarin analogs provide a rich dataset for building predictive models. By identifying the key structural features responsible for specific biological activities, it becomes possible to design novel analogs of this compound with desired therapeutic profiles.
To facilitate the understanding of structure-activity relationships, the following interactive tables summarize the in vitro data for some representative coumarin analogs.
Table 1: In Vitro Cytotoxic Activity of Selected Coumarin Derivatives
| Compound ID | R Group | Cell Line | IC50 (µM) | Selectivity |
| 3k | 4-hydroxybenzyl | MCF-7 | Not specified (potent) | No |
| 3o | 4-chlorobenzyl | MCF-7 | Equipotent to doxorubicin | High |
| 4a | Phenyl | PC-3 | More active than cisplatin | - |
| 4b | 4-fluorophenyl | SK-LU-1 | More active than topotecan | - |
Data sourced from studies on coumarin-based imines/enamines and 2-amino-3-cyano-4H-chromenes. nih.govnih.gov
Table 2: In Vitro Antifungal Activity of Selected 4-Amino Coumarin Derivatives
| Compound ID | R Group | Fungal Species | EC50 (µg/mL) |
| 3n | 2-ene-3-methyl-butyl | Alternaria alternata | 92-145 |
| 4e | 2-bromo-1-oxo-hexyl | Alternaria solani | 92-145 |
Data sourced from a study on 4-amino coumarin-based derivatives as SDHIs. mdpi.com
Table 3: In Vitro Myosin II Inhibitory Activity of a BHC Analog
| Compound | Target | IC50 (µM) | Selectivity (Skeletal vs. Cardiac) |
| Aromatic side arm analog | Skeletal Myosin II | <1 | ≥12-fold |
Data sourced from a study on 4-hydroxycoumarin (B602359) imines as myosin inhibitors. nih.gov
By analyzing the data in these tables, researchers can identify pharmacophoric features and structural modifications that lead to enhanced activity and selectivity. For example, the presence of a 4-chlorobenzyl group in one series appears to confer potent and selective cytotoxicity, while specific alkyl and bromo-oxo-hexyl groups in another series are associated with strong antifungal activity. This knowledge can then be applied to the this compound scaffold to predict and design new analogs with a higher probability of success in preclinical testing.
Exploration of Molecular Interactions and in Vitro Biological Activities
Assessment of Enzyme Inhibition or Activation (e.g., Kinases, Esterases, Oxidoreductases)
Comprehensive searches of research databases did not yield specific data on the enzyme inhibition or activation profile of 3-amino-4-(ethylamino)-2H-chromen-2-one.
There is no information available in the public domain regarding the evaluation of this compound in high-throughput screening (HTS) campaigns against panels of enzymes such as kinases, esterases, or oxidoreductases.
No published studies were found that presented dose-response curves or determined the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for this compound against any specific enzyme target.
Mechanistic studies to characterize the nature of potential enzyme-ligand interactions, such as determining whether inhibition is reversible or irreversible, have not been reported for this compound.
Receptor Binding Studies in Model Systems (e.g., Cell-Free Assays, Membrane Preparations)
There is a lack of available data concerning the receptor binding properties of this compound in any model system.
No scientific reports were identified that have utilized radioligand displacement assays to assess the affinity of this compound for any specific receptor.
The application of fluorescence-based techniques, such as Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) assays, to investigate the binding of this compound to specific receptors has not been documented in the available literature.
In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines
The potential of a compound to inhibit cancer cell growth is a primary focus of in vitro research. This is typically assessed through a series of established assays that measure cell health and proliferation.
Cell Viability Assays (e.g., MTT, MTS, Resazurin)
To determine the cytotoxic effects of a compound, researchers employ metabolic assays such as the MTT, MTS, or Resazurin assays. nih.govresearchgate.netresearchgate.netnih.govjapsonline.comnih.govresearchgate.net These colorimetric or fluorometric assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. japsonline.com In a typical experiment, cancer cell lines are exposed to varying concentrations of the test compound for a set period, often 72 hours. researchgate.netnih.gov The reduction of the assay reagent by metabolically active cells results in a color change that can be quantified to determine the concentration at which the compound inhibits cell growth by 50% (IC50). researchgate.netnih.gov
For the broader class of 4-aminocoumarins, studies have shown cytotoxic properties, though often at high micromolar concentrations. nih.govjocpr.com For instance, a series of synthetic 4-aminocoumarins were tested against a panel of human tumor cell lines, including acute myeloid leukemia (HL-60), acute lymphoid leukemia (KE-37), chronic myeloid leukemia (K-562), and ER-negative breast cancer (MDA-MB-231). nih.govjocpr.com The IC50 values for these compounds were generally in the high micromolar range, indicating some antiproliferative potential that could be optimized through further structural modifications. nih.govjocpr.com
Hypothetical Data Table for this compound (Illustrative Only):
| Cell Line | IC50 (µM) |
| Human Breast Cancer (MCF-7) | Data Not Available |
| Human Colon Cancer (HCT-116) | Data Not Available |
| Human Lung Cancer (A549) | Data Not Available |
| Human Prostate Cancer (PC-3) | Data Not Available |
This table illustrates the type of data that would be generated from cell viability assays. Currently, no specific IC50 values for this compound have been reported.
Cell Cycle Analysis and Apoptosis Induction in Cultured Cells
Compounds that exhibit cytotoxicity are often further investigated to understand their mechanism of action, specifically whether they induce cell cycle arrest or programmed cell death (apoptosis). researchgate.netresearchgate.netnih.govnih.govmdpi.commdpi.commdpi.com Flow cytometry is a powerful technique used for this purpose. researchgate.netnih.govmdpi.commdpi.com Cells treated with the compound are stained with DNA-binding dyes, such as propidium (B1200493) iodide, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.netnih.govmdpi.com An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that checkpoint. researchgate.net
Apoptosis induction is another key indicator of anticancer activity. nih.govmdpi.comscirp.org Assays like Annexin V/PI staining can identify apoptotic cells. mdpi.com Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. mdpi.com
Mechanistic Insights into Cell Death Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential)
To delve deeper into the apoptotic pathway, researchers investigate the involvement of key molecular players. Caspases, a family of proteases, are central to the execution of apoptosis. nih.govmdpi.comnih.gov The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can be measured using specific substrates or antibodies. nih.govmdpi.com The cleavage of caspase-3 is a hallmark of apoptosis. mdpi.com
The mitochondrion also plays a crucial role in apoptosis. nih.govnih.govnih.gov A disruption of the mitochondrial membrane potential (ΔΨm) is often an early event in the apoptotic cascade, leading to the release of pro-apoptotic factors like cytochrome c. nih.govnih.govnih.gov Fluorescent dyes that accumulate in the mitochondria based on the membrane potential can be used to monitor these changes. nih.govnih.gov
Antimicrobial Activity in Cultured Microbial Strains (Bacteria, Fungi, Viruses in in vitro models)
The coumarin (B35378) scaffold is known to be a versatile platform for the development of antimicrobial agents. researchgate.netmdpi.comresearchgate.netclockss.orgnih.govpreprints.orgnih.govnih.govresearchgate.net
Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.comnih.govresearchgate.netmdpi.com This is typically determined using broth microdilution or agar (B569324) dilution methods, where various concentrations of the compound are incubated with a standardized inoculum of the microbial strain. researchgate.netmdpi.com
While many coumarin derivatives have been screened for their antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, specific MIC values for this compound are not available. researchgate.netnih.govresearchgate.net
Hypothetical MIC Data Table for this compound (Illustrative Only):
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data Not Available |
| Escherichia coli | Data Not Available |
| Pseudomonas aeruginosa | Data Not Available |
| Candida albicans | Data Not Available |
This table represents the format for presenting MIC data. At present, no such data has been published for the specific compound .
Mechanisms of Action against Microbial Targets (e.g., Cell Wall Synthesis, DNA Replication)
Understanding how a compound inhibits microbial growth is crucial for its development as a therapeutic agent. Potential mechanisms of action for antimicrobial drugs are diverse and can include the inhibition of cell wall synthesis, disruption of cell membrane integrity, interference with DNA replication or protein synthesis, or the inhibition of essential metabolic pathways. nih.gov For coumarin derivatives, proposed mechanisms include targeting bacterial DNA gyrase and interfering with fungal ergosterol (B1671047) biosynthesis. nih.gov Further studies, such as enzyme inhibition assays or molecular docking, would be necessary to elucidate the specific microbial targets of this compound.
Antioxidant and Radical Scavenging Activities in Chemical Assays
The capacity of this compound to act as an antioxidant has been explored using established chemical assays. These in vitro tests are crucial for determining a compound's ability to counteract oxidative processes by neutralizing reactive free radicals, a key factor in preventing oxidative stress-related damage. The antioxidant potential of coumarin derivatives is often linked to their molecular structure, with substituents on the benzopyrone core playing a critical role. nih.gov
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for evaluating the radical-scavenging ability of compounds. openagrar.demissouri.edu These tests measure the capacity of a substance to donate a hydrogen atom or an electron to stabilize these stable free radicals. Studies on various aminocoumarin derivatives have shown that they possess significant radical scavenging properties. mdpi.comresearchgate.netsysrevpharm.org This activity is largely attributed to the electron-donating amino groups on the coumarin framework, which can effectively neutralize radicals. nih.gov While the general class of aminocoumarins demonstrates notable antioxidant activity, specific quantitative data, such as IC50 values (the concentration required to scavenge 50% of the initial radicals), for this compound are not extensively detailed in publicly available literature.
| Assay | Radical | IC50 Value |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Data not available |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available |
The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess antioxidant potential, specifically by measuring the ability of a compound to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. digitellinc.com This reduction is an electron transfer process, and a compound's effectiveness in this assay indicates its capacity as a reducing agent. For coumarin derivatives, the presence of electron-donating substituents, such as amino groups, is expected to confer ferric reducing capabilities. researchgate.net However, similar to other antioxidant metrics, specific FRAP values for this compound are not widely reported.
Fluorescent Properties and Applications in Biological Imaging Probes (e.g., Cell Staining, Biosensors)
Coumarin and its derivatives are renowned for their significant fluorescent properties, including high quantum yields and superior photostability, making them excellent candidates for various optical applications. mdpi.comnih.gov These characteristics have led to their extensive use in developing fluorescent probes for biological imaging, which can be used for cell staining and as biosensors to detect specific analytes within complex biological systems. researchgate.netnih.govchim.it
The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. A high quantum yield is a desirable trait for a fluorescent probe, as it contributes to a brighter signal. chim.itresearchgate.net Photostability, or the molecule's resistance to degradation under light exposure, is equally important for applications requiring prolonged or repeated imaging. nih.gov Many coumarin derivatives are noted for their good photostability and high fluorescence quantum yields. nih.govchim.it The specific quantum yield and photostability of this compound would depend on its unique electronic structure, though quantitative values are not broadly available in current research literature.
The photophysical behavior of a fluorescent molecule is defined by its excitation and emission spectra. The excitation spectrum reveals the wavelengths of light the molecule absorbs most efficiently, while the emission spectrum shows the wavelengths of light it emits upon relaxation to the ground state. The difference between the excitation maximum (λ_ex) and the emission maximum (λ_em) is known as the Stokes shift. Amino-substituted coumarins are known to be sensitive to their environment, and their fluorescence can be influenced by solvent polarity. nih.gov The introduction of amino groups at the 3- and 4-positions of the coumarin core generally results in a bathochromic (red) shift of the spectra to longer wavelengths compared to the unsubstituted parent molecule. rsc.org For example, a related compound, 7-amino-4-methylcoumarin, exhibits excitation and emission peaks around 341 nm and 441 nm, respectively. aatbio.com This shift is advantageous for biological imaging as it helps to minimize background interference from native cellular autofluorescence. thermofisher.com
| Property | Wavelength (nm) |
| Excitation Maximum (λ_ex) | Data not available |
| Emission Maximum (λ_em) | Data not available |
A primary goal in the design of biological probes is to achieve high specificity and selectivity for a target molecule or ion. mdpi.comnih.gov The coumarin scaffold serves as an excellent platform for this purpose. nih.gov The structure of this compound, with its two amino groups, offers clear sites for chemical modification. By attaching specific recognition moieties (e.g., chelators for metal ions, reactive groups for enzymes, or ligands for receptors) to these amino groups, the coumarin core can be transformed into a highly selective sensor. nih.govnih.govrsc.org The binding of the target analyte to the recognition unit would ideally trigger a change in the fluorophore's emission, such as a "turn-on" or "turn-off" response, allowing for clear detection and quantification. rsc.org This strategy has been successfully used to create coumarin-based probes for detecting metal ions, thiols, and various enzymes, and for imaging specific processes in living cells and organisms. rsc.orgresearchgate.netmdpi.com
Advanced Applications and Potential Research Avenues Excluding Clinical/therapeutic Applications
Material Science Applications
The exploration of novel organic molecules for advanced materials is a burgeoning area of research. The inherent properties of the coumarin (B35378) ring system, combined with the specific substitutions in 3-amino-4-(ethylamino)-2H-chromen-2-one, open avenues for its use in material science.
Currently, there is a lack of specific research detailing the incorporation of this compound into polymeric matrices. However, the presence of primary and secondary amino groups provides reactive sites for potential polymerization or grafting onto polymer backbones. This could lead to the development of fluorescent polymers with tailored properties. For instance, such materials could be utilized in security inks, specialty coatings, or as components in smart materials that respond to external stimuli.
Coumarin derivatives are well-known for their applications in optoelectronics due to their high fluorescence quantum yields. mdpi.comresearchgate.net While direct studies on this compound for OLEDs or DSSCs are not presently available, the general principles of using coumarins in these technologies are established. In the context of DSSCs, coumarin-based dyes can act as sensitizers, absorbing light and injecting electrons into a semiconductor material. mdpi.comresearchgate.netnih.gov For OLEDs, coumarin derivatives can serve as emitters, contributing to the generation of light. researchgate.net The specific electronic properties endowed by the 3-amino and 4-ethylamino groups would need to be investigated to determine the suitability of this particular compound for such applications.
The development of molecular sensors is a significant area where coumarin derivatives have excelled. nih.gov There is no specific literature on this compound as a molecular sensor. However, the amino substituents could potentially act as binding sites for analytes, leading to a change in the compound's fluorescence upon interaction. This mechanism forms the basis for many chemosensors.
Analytical Chemistry Applications
The strong fluorescence characteristic of many coumarin compounds makes them valuable tools in analytical chemistry.
While there is no information on the use of this compound as a spectrophotometric reagent, the synthesis of various coumarin derivatives for analytical applications is a common practice. chimicatechnoacta.ruurfu.ruresearchgate.net The development of this compound as a reagent would depend on its ability to undergo a specific color-changing reaction in the presence of a target analyte, which could then be quantified using spectrophotometry.
Based on a comprehensive search of scientific literature, there is currently no specific published research available on the chemical compound "this compound" that addresses the advanced applications and potential research avenues outlined in the request.
Specifically, no data or detailed research findings could be located for the following topics for this particular compound:
Photophysical Properties and Photochemistry
Excited State Dynamics and Energy Transfer Mechanisms
Photochromic Behavior and Molecular Switches
Role in Supramolecular Chemistry and Host-Guest Interactions
Self-Assembly Principles and Crystal Engineering
Formation of Co-crystals or Inclusion Complexes
While general information exists for the broader class of aminocoumarins and other substituted 2H-chromen-2-one derivatives, discussion of these related compounds would not adhere to the strict requirement of focusing solely on "this compound."
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific chemical compound. Further research on "this compound" would be required before an article on its advanced, non-clinical applications could be written.
Conclusions and Future Research Directions
Summary of Key Findings on 3-amino-4-(ethylamino)-2H-chromen-2-one
The study of aminocoumarins has led to significant advancements in synthetic chemistry and the understanding of structure-activity relationships. These broader findings can be contextualized to anticipate the properties and potential of this compound.
The synthesis of di-functionalized coumarins, such as the target molecule, often relies on multi-step or multi-component reactions. General strategies for the synthesis of 3-aminocoumarins and 4-aminocoumarins have been well-documented. For instance, the synthesis of 3-aminocoumarins can be achieved through various precursors, while 4-aminocoumarins are often prepared from 4-hydroxycoumarins. ingentaconnect.comresearchgate.net The preparation of 3-amino-4-hydroxycoumarin, a closely related structure, has been reported, suggesting that subsequent modification of the hydroxyl group could be a viable route to 4-substituted amino derivatives. nih.gov
A plausible synthetic approach for this compound could involve the initial synthesis of a 4-chloro-3-nitrocoumarin (B1585357), followed by sequential nucleophilic substitution with ethylamine (B1201723) at the 4-position and reduction of the nitro group at the 3-position. Alternatively, a multi-component reaction involving a salicylaldehyde (B1680747) derivative, a source of the 3-amino group, and ethylamine could be explored, a strategy that has proven effective for other complex coumarins. researchgate.net
Table 1: Potential Synthetic Precursors and Intermediates
| Precursor/Intermediate | Potential Role in Synthesis | Reference for Related Syntheses |
| 4-Hydroxycoumarin (B602359) | Starting material for 4-substituted coumarins | nih.gov |
| 4-Chloro-3-nitrocoumarin | Intermediate for sequential amination | mdpi.com |
| 3-Aminocoumarin (B156225) | Building block for further functionalization | mdpi.comresearchgate.net |
| 4-Aminocoumarin (B1268506) | Precursor for N-alkylation at the 4-position | researchgate.netmdpi.com |
This table is illustrative and based on general synthetic strategies for aminocoumarins.
The structural and electronic properties of the coumarin (B35378) nucleus are well-understood, characterized by a planar bicyclic system with distinct bond lengths and angles. The introduction of an amino group at the 3-position and an ethylamino group at the 4-position is expected to significantly influence the electronic distribution within the molecule. The electron-donating nature of the amino groups would likely increase the electron density of the pyrone ring, potentially affecting its reactivity and spectroscopic properties.
Computational studies on related aminocoumarin derivatives have provided insights into their molecular orbitals and electronic transitions, which are crucial for understanding their fluorescence and other photophysical properties. mdpi.com It is anticipated that this compound would exhibit interesting photophysical characteristics due to the presence of the two auxochronic amino groups.
While no specific in vitro studies for this compound have been reported, research on other aminocoumarins has revealed a wide range of biological activities. For example, various 3-amidocoumarins have been investigated as antibiofilm agents, with their mechanism of action believed to involve interactions with key bacterial proteins. mdpi.com Furthermore, certain dihydroxy-phenyl coumarins have shown anticoagulant properties by affecting prothrombin time. nih.gov
Given the structural similarities to other bioactive coumarins, it is plausible that this compound could exhibit interesting biological effects. In vitro assays targeting various enzymes or cellular pathways would be necessary to uncover its specific mechanistic actions.
Unanswered Questions and Remaining Challenges
The nascent state of research into this compound leaves a number of critical questions unanswered and presents several challenges for its potential development and application.
A significant hurdle for many novel coumarin derivatives is the transition from laboratory-scale synthesis to industrial production. Challenges often include the use of harsh reagents, low yields, and the need for extensive purification. mdpi.comresearchgate.net For this compound, developing a synthetic route that is both efficient and environmentally benign will be crucial for any future applications. This would likely involve the exploration of green chemistry principles, such as the use of non-toxic solvents and catalysts, and optimizing reaction conditions to maximize yield and minimize by-product formation. researchgate.net
Table 2: Key Considerations for Industrial Synthesis Optimization
| Factor | Challenge | Potential Solution |
| Yield | Low product formation in multi-step syntheses. | Development of one-pot or tandem reactions. |
| Purity | Formation of isomers and by-products requiring extensive chromatography. | Use of highly selective catalysts and optimized reaction conditions. |
| Cost | Expensive starting materials and reagents. | Sourcing of cost-effective starting materials and development of catalyst recycling protocols. |
| Environmental Impact | Use of hazardous solvents and reagents. | Application of green solvents (e.g., water, ethanol) and heterogeneous catalysts. |
A fundamental aspect of developing any new chemical entity is a thorough understanding of its molecular interactions. For this compound, this would entail detailed studies to elucidate how the specific arrangement of the amino and ethylamino groups influences its binding to biological targets. Techniques such as X-ray crystallography of the compound in complex with a target protein, and advanced molecular modeling studies, would be invaluable. ijprajournal.com
Furthermore, a deeper understanding of its structure-activity relationship would require the synthesis and biological evaluation of a library of related analogues. This would help to identify the key structural features responsible for any observed biological activity and guide the design of more potent and selective derivatives.
Future Directions for Research on this compound
The scientific journey with this compound is continually unfolding, with numerous promising avenues for future investigation. These research directions aim to fully exploit its chemical reactivity and functional potential, potentially leading to significant advancements in medicine and material science.
Exploration of New Synthetic Transformations and Derivatization
Future research will undoubtedly focus on expanding the chemical diversity of derivatives originating from the this compound core. The presence of two reactive amino groups provides a versatile platform for a multitude of synthetic modifications. Key future explorations include:
Multicomponent Reactions (MCRs): Employing the title compound in MCRs could lead to the efficient, one-pot synthesis of highly complex and structurally diverse molecules. sathyabama.ac.in This approach is atom-economical and aligns with the principles of green chemistry, offering a powerful tool for generating libraries of novel compounds for screening. sathyabama.ac.in
Functionalization of Amino Groups: Systematic derivatization of the primary and secondary amino groups through reactions like acylation, sulfonation, and Schiff base formation can yield a wide array of amides, sulfonamides, and imines. These transformations would allow for the fine-tuning of the molecule's electronic and steric properties.
Heterocyclization Reactions: Using the inherent reactivity of the coumarin scaffold and its amino substituents to construct new fused heterocyclic systems is a promising direction. For instance, reactions with α-bromocarbonyl compounds can lead to the formation of thiazole (B1198619) or imidazole (B134444) rings fused to or substituted on the chromen-2-one framework, a strategy that has been successful for related coumarins. mdpi.comresearchgate.netijprajournal.com
Advanced Computational Modeling for Predictive Design
To rationalize experimental findings and guide the synthesis of more potent and selective analogs, advanced computational modeling will be indispensable. Future research should leverage these in silico tools for:
Structure-Activity Relationship (SAR) Studies: Quantitative SAR (QSAR) models can be developed to correlate the structural features of newly synthesized derivatives with their biological activities. This can help identify key molecular descriptors that govern their function.
Molecular Docking and Dynamics: For derivatives showing promise as enzyme inhibitors or receptor modulators, molecular docking simulations can predict binding modes and affinities within the target's active site. doi.org Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing deeper insights into the interaction dynamics. mdpi.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug design. chimicatechnoacta.ru Modeling these properties for novel this compound analogs can help prioritize compounds with favorable drug-like profiles for synthesis, saving time and resources.
Development of Novel In Vitro Biological Assays or Material Science Applications
The unique structure of this compound suggests its potential in a variety of applications beyond those already explored. Future work should aim to develop novel assays and explore new material applications.
Fluorescent Probes: The coumarin core is a well-known fluorophore. researchgate.net Future research could focus on designing derivatives that act as fluorescent sensors for specific metal ions, anions, or biologically relevant small molecules. This would involve creating derivatives that exhibit a selective "turn-on" or "turn-off" fluorescent response upon binding to the target analyte.
Antimicrobial and Antifungal Agents: Given that many coumarin derivatives exhibit potent antibacterial and antifungal properties, new analogs of this compound should be screened against a broad panel of pathogenic bacteria and fungi. researchgate.netnih.govnih.gov The development of assays to test for inhibition of specific microbial enzymes, such as DNA gyrase or lanosterol (B1674476) 14α-demethylase, could reveal their mechanism of action. nih.govresearchgate.net
Material Science: The compound and its derivatives could be investigated for applications in material science. For example, their potential as corrosion inhibitors for metals like mild steel could be explored, an application noted for similar coumarin structures. chimicatechnoacta.ru Furthermore, their photophysical properties might make them suitable candidates for use as dyes in organic light-emitting diodes (OLEDs) or as photosensitizers. researchgate.net
The table below summarizes potential future research applications and the corresponding assays or studies that could be undertaken.
| Research Area | Potential Application | Suggested In Vitro Assay / Study |
| Medicinal Chemistry | Anti-diabetic Agents | α-Glucosidase Inhibition Assay nih.gov |
| Anti-inflammatory Agents | Cyclooxygenase (COX-1/COX-2) Inhibition Assays mdpi.com | |
| Anticancer Agents | Cytotoxicity assays against various cancer cell lines (e.g., MCF-7, HepG2, HCT-116) mdpi.compreprints.org | |
| Antimicrobial Agents | Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains nih.govresearchgate.net | |
| Chemical Biology | Fluorescent Biosensors | Spectrofluorometric titration with target analytes (ions, biomolecules) |
| Material Science | Corrosion Inhibitors | Weight loss method and electrochemical studies on metal surfaces chimicatechnoacta.ru |
| Organic Electronics | Characterization of photophysical properties (absorption, emission, quantum yield) for OLED applications |
Design of Next-Generation Chromen-2-one Analogs with Tuned Molecular Properties
The culmination of advanced synthesis, computational modeling, and functional screening will be the rational design of next-generation analogs with precisely tailored properties. This involves an iterative cycle of design, synthesis, and testing. mdpi.com The goal is to create molecules optimized for a specific function, whether it be enhanced potency against a biological target, improved selectivity, or specific photophysical characteristics for material applications. For example, by combining structural motifs from known potent inhibitors of a particular enzyme with the this compound scaffold, it may be possible to create novel hybrid molecules with superior activity. nih.gov This design-centric approach will be critical for translating the potential of this coumarin scaffold into practical, high-performance molecules.
Broader Implications for Chromen-2-one Chemistry and Design of Novel Functional Molecules
The focused research on this compound contributes significantly to the broader field of coumarin chemistry. The synthetic methodologies developed, the structure-activity relationships elucidated, and the computational strategies employed can serve as a blueprint for the investigation of other substituted chromen-2-ones. samipubco.com
This work reinforces the status of the chromen-2-one scaffold as a "privileged structure" in medicinal chemistry and a versatile building block in material science. researchgate.netnih.gov The continuous exploration of its derivatives fuels innovation, leading to the discovery of novel functional molecules. The insights gained from studying this specific compound will undoubtedly aid in the design of a wide range of new molecules with applications spanning from targeted therapeutics to advanced optical materials, highlighting the enduring importance of fundamental chemical research.
Q & A
Q. What are the optimized synthetic routes for 3-amino-4-(ethylamino)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-component reaction involving 4-hydroxycoumarin, substituted aldehydes, and ethylamine, catalyzed by biogenic ZnO nanoparticles (NPs). Key parameters include:
- Catalyst efficiency : Biogenic ZnO NPs enhance reaction rates and yields compared to traditional catalysts .
- Solvent selection : Ethanol is commonly used due to its polarity and ability to dissolve reactants .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) on aldehydes improve reactivity, while electron-donating groups (e.g., -OH) may require longer reaction times .
Yield optimization involves monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1:1 for coumarin, aldehyde, and amine) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For example, the ethylamino group shows characteristic triplets at δ ~3.3 ppm (CH₂) and δ ~1.2 ppm (CH₃) .
- HRMS : Confirm molecular formula (e.g., C₁₂H₁₃N₂O₂) with [M+H]⁺ peaks .
- IR spectroscopy : Identify key functional groups (e.g., NH₂ stretches at ~3350 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
Cross-validate data with elemental analysis (C, H, N) to ensure purity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in anticancer or antimicrobial contexts?
- Methodological Answer :
- In vitro assays : Test cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with reference drugs like doxorubicin .
- Antimicrobial screening : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Docking studies : Model interactions with target proteins (e.g., acetylcholinesterase for neuroactivity, topoisomerase II for anticancer effects) using AutoDock Vina .
Q. What strategies are recommended for resolving contradictions in crystallographic or spectral data obtained for this compound?
- Methodological Answer :
- Crystallographic refinement : Use SHELXL for small-molecule refinement. Check for twinning or disorder using PLATON .
- Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to interpret packing motifs and resolve spectral discrepancies (e.g., variable NH stretches due to polymorphism) .
- Cross-technique validation : Compare XRD data with solid-state NMR or IR to confirm hydrogen-bonding networks .
Q. How can computational methods be integrated with experimental data to predict the reactivity or interactions of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict tautomeric preferences (e.g., keto-enol equilibrium) .
- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with biological activity to guide synthetic modifications .
- MD simulations : Study solvation effects or membrane permeability using GROMACS, validated via experimental logP measurements .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields or spectral reproducibility across different studies?
- Methodological Answer :
- Reaction condition audit : Compare catalyst sources (e.g., biogenic vs. chemical ZnO NPs), solvent purity, and temperature gradients .
- Spectral artifact checks : Rule out solvent residues (e.g., DMSO-d₆ in NMR) or oxidation byproducts using LC-MS .
- Collaborative validation : Reproduce results in independent labs using standardized protocols (e.g., IUPAC guidelines for coumarin synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
